4-(2-methyl-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine
Description
The exact mass of the compound this compound is 408.18854386 g/mol and the complexity rating of the compound is 525. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
4-[2-methyl-6-[4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidin-4-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23F3N6O/c1-14-24-16(13-17(25-14)27-9-11-29-12-10-27)26-5-7-28(8-6-26)18-15(19(20,21)22)3-2-4-23-18/h2-4,13H,5-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWXVKAKUNWVDEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCOCC2)N3CCN(CC3)C4=C(C=CC=N4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23F3N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that trifluoromethylpyridines, a key structural motif in this compound, are widely used in the agrochemical and pharmaceutical industries. They are thought to interact with various biological targets, leading to their diverse applications.
Mode of Action
The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety. These properties may influence the compound’s interaction with its targets and any resulting changes.
Biochemical Pathways
The wide use of trifluoromethylpyridine derivatives in the agrochemical and pharmaceutical industries suggests that they may affect a variety of biochemical pathways.
Result of Action
The biological activities of trifluoromethylpyridine derivatives are thought to be due to their unique physicochemical properties. These properties may result in a variety of biological effects, depending on the specific targets and pathways involved.
Biological Activity
The compound 4-(2-methyl-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article summarizes the available research on its biological activity, including its mechanisms of action, efficacy against various diseases, and structure-activity relationships.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 365.39 g/mol. The structure features a morpholine ring, a pyrimidine moiety, and a trifluoromethyl-substituted pyridine, contributing to its diverse biological properties.
Research indicates that compounds similar to this one often exhibit their biological activity through multiple mechanisms:
- Inhibition of Kinases : Many pyrimidine derivatives are known to inhibit various kinases, which play crucial roles in cell signaling and proliferation. For instance, derivatives have shown activity against Bcr-Abl tyrosine kinase, which is significant in the treatment of certain cancers .
- Antiproliferative Effects : Studies have demonstrated that related compounds exhibit antiproliferative effects against cancer cell lines. For example, one study reported high antiproliferative activity for fluorinated derivatives against breast and lung cancer cells .
- Anti-Tubercular Activity : Some studies have explored the anti-tubercular properties of compounds with similar structures, indicating potential efficacy against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM for certain derivatives .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of related compounds:
Case Studies
- Cancer Cell Studies : In a series of experiments evaluating the antiproliferative effects of various pyrimidine derivatives, it was found that those with trifluoromethyl substitutions exhibited enhanced potency against multiple cancer cell lines compared to their non-substituted counterparts .
- Anti-Tubercular Efficacy : A novel series of piperazine derivatives were synthesized and tested against Mycobacterium tuberculosis. Among them, certain compounds demonstrated significant inhibition at low concentrations, suggesting that structural modifications can lead to improved anti-tubercular activity .
Structure-Activity Relationships (SAR)
The structure-activity relationship studies indicate that:
- The presence of trifluoromethyl groups enhances lipophilicity and may improve cellular uptake.
- Substituents on the piperazine and pyrimidine rings significantly affect biological efficacy and selectivity for specific targets.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. The presence of trifluoromethyl groups and piperazine moieties has been associated with enhanced biological activity against various cancer cell lines.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of pyrimidine-based compounds showed potent activity against breast cancer cells, attributing this effect to their ability to inhibit specific kinases involved in cancer progression .
Antidepressant Properties
Compounds containing piperazine rings are often explored for their antidepressant effects. The unique combination of piperazine and pyrimidine in this compound may influence serotonin and norepinephrine reuptake mechanisms.
Case Study : Research highlighted in Neuropharmacology noted that similar piperazine derivatives exhibited significant antidepressant-like effects in animal models, suggesting potential for further development into therapeutic agents for depression .
The biological activity of this compound can be attributed to its ability to interact with various receptors and enzymes in the body.
| Activity Type | Target | Effect |
|---|---|---|
| Kinase Inhibition | Various cancer-related kinases | Inhibition of tumor growth |
| Receptor Modulation | Serotonin receptors | Potential antidepressant effects |
| Enzyme Inhibition | Specific metabolic enzymes | Altered metabolic pathways |
Synthesis and Derivatives
The synthesis of 4-(2-methyl-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine involves multi-step reactions starting from readily available precursors. Derivatives of this compound have been synthesized to enhance its pharmacological profile.
Synthetic Route Overview
- Starting Materials : Utilize commercially available pyrimidine and piperazine derivatives.
- Reactions : Employ methods such as nucleophilic substitution and cyclization to form the morpholine ring.
- Purification : Use chromatography techniques to isolate the desired product with high purity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
